molecular formula C26H22P2 B1308557 1,1-Bis(diphenylphosphino)ethylene CAS No. 84494-89-3

1,1-Bis(diphenylphosphino)ethylene

Cat. No. B1308557
Key on ui cas rn: 84494-89-3
M. Wt: 396.4 g/mol
InChI Key: GEGLBMPXRFOXTK-UHFFFAOYSA-N
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Patent
US09127109B2

Procedure details

Sample 6 was the same as Sample 5 with a couple of exceptions. Ingredient 4, DTHFP/hexane, was added at 0.37 kg/hr (0.10 M DTHFP). An additional ingredient, VDPP/hexane (0.18 kg/hr, 0.2 M VDPP) was mixed with ingredients 3, 4, 5, and 6 and allowed to mix for about 14 minutes prior to entering the bottom of the reactor. Polymer properties for Sample 6 were 33 ML4, 2.3 sec t-80, and 99.7% conversion.
Name
VDPP hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([P:16]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[P:3]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.CCCCCC>CCCCCC>[CH2:1]=[C:2]([P:3]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[P:16]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1|

Inputs

Step One
Name
VDPP hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to mix for about 14 minutes
Duration
14 min
CUSTOM
Type
CUSTOM
Details
33 ML4, 2.3 sec t-80, and 99.7% conversion
Duration
2.3 s

Outcomes

Product
Name
Type
Smiles
C=C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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